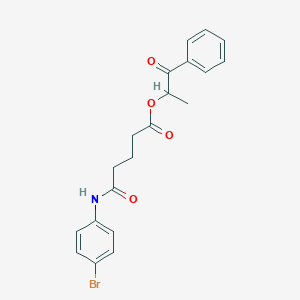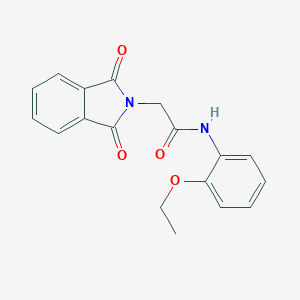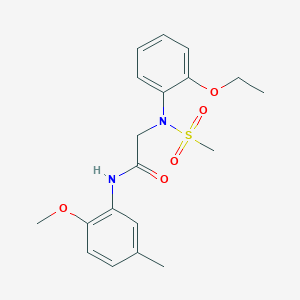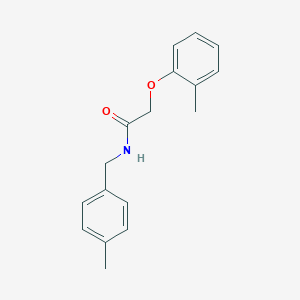
(1-Oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate is a synthetic organic compound with potential applications in various fields of scientific research. Its structure consists of a phenylethyl group, a bromoanilino group, and a pentanoate ester, making it a complex molecule with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the phenylethyl intermediate: This step involves the reaction of benzaldehyde with methylamine to form 1-methyl-2-oxo-2-phenylethylamine.
Introduction of the bromoanilino group: The intermediate is then reacted with 4-bromoaniline under specific conditions to introduce the bromoanilino group.
Esterification: The final step involves the esterification of the intermediate with pentanoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromoanilino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1-Oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-2-oxo-2-phenylethyl 4-(4-bromoanilino)-4-oxobutanoate
- 1-Methyl-2-oxo-2-phenylethyl 3-(4-bromoanilino)-3-oxopropanoate
Uniqueness
(1-Oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate is unique due to its specific structural features, such as the length of the carbon chain and the position of the bromoanilino group
Eigenschaften
Molekularformel |
C20H20BrNO4 |
|---|---|
Molekulargewicht |
418.3g/mol |
IUPAC-Name |
(1-oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate |
InChI |
InChI=1S/C20H20BrNO4/c1-14(20(25)15-6-3-2-4-7-15)26-19(24)9-5-8-18(23)22-17-12-10-16(21)11-13-17/h2-4,6-7,10-14H,5,8-9H2,1H3,(H,22,23) |
InChI-Schlüssel |
ZLKSARFOOAFRKP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CCCC(=O)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CCCC(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methylphenyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410900.png)
![N-(2-methoxybenzyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B410905.png)
![N-(3-chloro-4-methylphenyl)-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B410906.png)
![2-[4-fluoro(phenylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide](/img/structure/B410907.png)
![2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-methoxybenzyl)acetamide](/img/structure/B410908.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B410909.png)
![4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(4-methylbenzyl)benzamide](/img/structure/B410910.png)
![N-[4-[(4-chloro-2-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B410911.png)


![2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B410915.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-methylbenzenesulfonamide](/img/structure/B410917.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410918.png)
